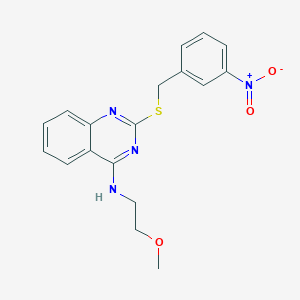

N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-25-10-9-19-17-15-7-2-3-8-16(15)20-18(21-17)26-12-13-5-4-6-14(11-13)22(23)24/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQGUFFCFNFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C18H18N4O3S

- Molecular Weight : 370.43 g/mol

- CAS Number : 422532-98-7

- Purity : Typically around 95%.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values comparable to known antimicrobial agents. For instance, quinazoline derivatives have demonstrated MIC values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer properties, particularly through the inhibition of receptor tyrosine kinases (RTKs). This compound may exhibit similar activities.

- Inhibition of Tyrosine Kinases : Quinazoline derivatives have been shown to inhibit various RTKs, which are crucial in cancer cell signaling pathways.

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, characterized by upregulation of pro-apoptotic genes (e.g., caspase-3, caspase-9) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .

Cytotoxicity Studies:

A recent study reported that quinazoline derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values as low as 6.1 μM for specific derivatives against MET-dependent cell lines .

Research Data Summary

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of quinazoline derivatives found that specific structural modifications enhanced antimicrobial activity significantly, suggesting that this compound could be a candidate for further development in treating resistant infections .

- Anticancer Potential : In vitro studies demonstrated that quinazoline derivatives could effectively inhibit cell proliferation in various cancer types, including those driven by MET signaling pathways. The ability to induce apoptosis further supports their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences and properties of analogous quinazolin-4-amine derivatives:

Key Observations:

- Nitro Group: The 3-nitrobenzylthio group in the target compound is unique among the listed analogs.

- Thioether vs. Amine Linkage : The thioether (S–CH2) in the target compound may offer greater metabolic stability compared to direct amine linkages (e.g., NH in 3al) .

- Methoxyethyl Chain : The 2-methoxyethyl group at position 4 likely improves solubility compared to rigid aromatic substituents (e.g., 4-methylphenyl in ).

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro or halogens) often exhibit higher melting points due to increased crystallinity. The target compound’s melting point is expected to align with this trend.

- Solubility : The 2-methoxyethyl chain may enhance aqueous solubility compared to purely aromatic analogs (e.g., N-(naphthalen-2-ylmethyl)quinazolin-4-amine (3ap), 84% yield, 150–151°C) .

Q & A

Q. Q: What are the common synthetic routes for introducing the thioether moiety in quinazolin-4-amine derivatives?

A: Thioether linkages in quinazolines are typically introduced via nucleophilic substitution or condensation reactions. For example, the thio group can be incorporated by reacting a quinazoline chloride intermediate with a thiol (e.g., 3-nitrobenzyl mercaptan) under basic conditions (e.g., NaH in DMF) . Alternatively, condensation of 2-aminobenzamide derivatives with thioureas or thiosemicarbazides in the presence of POCl₃ can yield thiadiazole or thioether-containing analogs . For the target compound, the 3-nitrobenzylthio group may require careful optimization of reaction time and temperature to avoid side reactions due to the electron-withdrawing nitro group.

Advanced Synthesis

Q. Q: How can steric hindrance from the 3-nitrobenzyl group be minimized during synthesis?

A: Steric effects from bulky substituents like 3-nitrobenzyl can reduce reaction yields. Strategies include:

- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

- Employing microwave-assisted synthesis to accelerate reaction kinetics .

- Introducing the thioether moiety early in the synthetic pathway to avoid steric clashes during subsequent steps.

For example, in analogous quinazoline syntheses, yields improved when the thiol component was added before introducing the methoxyethylamine group .

Basic Characterization

Q. Q: Which spectroscopic techniques are critical for confirming the structure of quinazolin-4-amine derivatives?

A: Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxyethyl protons at δ ~3.2–3.5 ppm, aromatic protons from the nitrobenzyl group at δ ~7.5–8.5 ppm) .

- HRMS : To confirm molecular weight and isotopic patterns, especially for nitro-containing compounds .

- IR Spectroscopy : To identify functional groups like C=S (thioether, ~600–700 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .

Advanced Characterization

Q. Q: How can conflicting NMR data for quinazoline derivatives be resolved?

A: Discrepancies often arise from dynamic effects or impurities. Solutions include:

- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals and confirm connectivity .

- Variable-temperature NMR : To resolve broadening caused by slow conformational exchange.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for thiadiazole-quinazoline hybrids .

Basic Biological Evaluation

Q. Q: What in vitro assays are suitable for initial bioactivity screening?

A: Common assays include:

- Kinase inhibition assays : Quinazolines often target EGFR or MAPK pathways .

- Receptor binding studies : For example, histamine H₄ receptor antagonism, as seen in scaffold-hopped quinazolines .

- Antimicrobial susceptibility testing : Using microdilution methods for thioether-containing analogs .

Advanced Biological Evaluation

Q. Q: How can contradictory activity data across studies be systematically addressed?

A: Contradictions may stem from assay conditions (e.g., cell line variability) or structural nuances. Approaches include:

- Meta-analysis : Comparing substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) .

- Dose-response profiling : To assess potency differences under standardized conditions.

- Proteomic profiling : To identify off-target interactions that explain divergent results .

SAR Analysis

Q. Q: What strategies are effective for establishing structure-activity relationships (SAR) in quinazolines?

A: Key strategies:

- Systematic substitution : Varying the thioether (e.g., nitrobenzyl vs. benzyl) and amine (e.g., methoxyethyl vs. morpholinopropyl) groups .

- Pharmacophore modeling : To identify critical binding features, as applied in histamine receptor ligand design .

- Free-energy perturbation (FEP) : For predicting substituent effects on binding affinity .

Computational Studies

Q. Q: Which parameters are critical for docking quinazoline derivatives to target proteins?

A: Essential considerations:

- HD (Hydrogen Donor) scoring : Used in EGFR docking studies to prioritize compounds with HD ≤ -7.0 .

- Solvent-accessible surface area (SASA) : To account for the hydrophobic thioether group.

- Molecular dynamics (MD) simulations : To validate binding poses over time, as shown for gefitinib analogs .

Optimization Challenges

Q. Q: How can solubility of nitro-substituted quinazolines be improved without losing activity?

A: Strategies include:

- PEGylation : Adding polyethylene glycol chains to the methoxyethyl group.

- Salt formation : Using HCl or citrate salts to enhance aqueous solubility .

- Prodrug design : Masking the nitro group as a reducible prodrug (e.g., nitroreductase-activated derivatives) .

Data Validation

Q. Q: How can purity be validated if HRMS and elemental analysis conflict?

A: Use orthogonal methods:

- HPLC-DAD/MS : To detect impurities undetected by HRMS.

- Differential scanning calorimetry (DSC) : To confirm melting point consistency with literature .

- Tandem MS (MS/MS) : To rule out isobaric interferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.